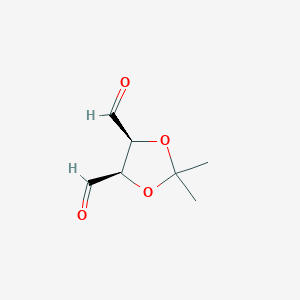
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) is a chiral compound that belongs to the family of dioxolanes. This compound is characterized by its two aldehyde functional groups and its dioxolane ring structure. It is often used in organic synthesis due to its unique stereochemistry and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) typically involves the reaction of a suitable diol with an aldehyde under acidic conditions to form the dioxolane ring. One common method involves the use of 2,2-dimethyl-1,3-propanediol and an aldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diols.
Substitution: Various substituted dioxolane derivatives.
科学的研究の応用
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) involves its reactivity with nucleophiles and electrophiles due to the presence of aldehyde groups. The compound can form stable intermediates with various biological molecules, influencing biochemical pathways and enzyme activities.
類似化合物との比較
Similar Compounds
- (4R,5S)-4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide
- (4R,5S)-4,5-Dimethyl-1,3-dioxolane-4,5-diyl bis(diphenylmethanol)
- (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone
Uniqueness
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) is unique due to its specific stereochemistry and the presence of two reactive aldehyde groups. This makes it a valuable intermediate in asymmetric synthesis and a versatile reagent in organic chemistry.
特性
CAS番号 |
146566-82-7 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC名 |
(4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarbaldehyde |
InChI |
InChI=1S/C7H10O4/c1-7(2)10-5(3-8)6(4-9)11-7/h3-6H,1-2H3/t5-,6+ |
InChIキー |
HZJHBGXHOJVFGH-OLQVQODUSA-N |
異性体SMILES |
CC1(O[C@@H]([C@@H](O1)C=O)C=O)C |
SMILES |
CC1(OC(C(O1)C=O)C=O)C |
正規SMILES |
CC1(OC(C(O1)C=O)C=O)C |
同義語 |
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


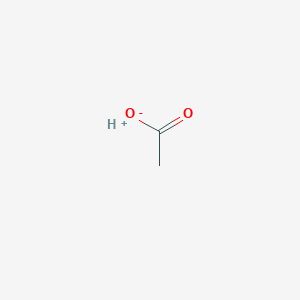
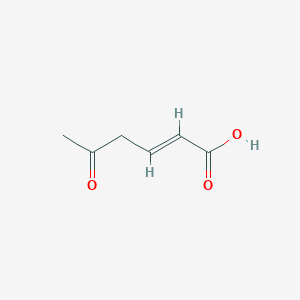
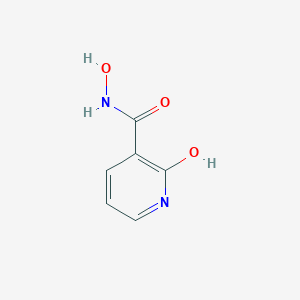

![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)
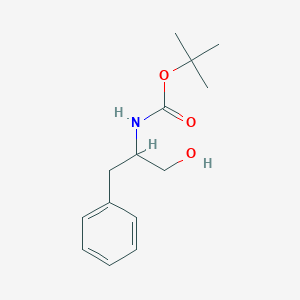
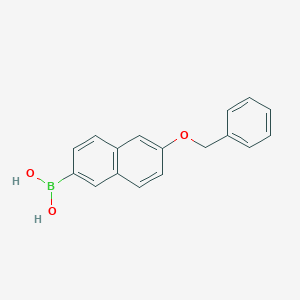



![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)


![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)
